N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide
Description
This compound features a benzo[b][1,4]oxazepin core fused with a tetrahydro ring system, substituted at the 3,3-positions with methyl groups and at the 7-position with a 2-methoxy-5-methylbenzenesulfonamide moiety. The sulfonamide group is a critical pharmacophore in medicinal chemistry, often associated with binding to biological targets such as enzymes or receptors .
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-12-5-7-16(25-4)17(9-12)27(23,24)21-13-6-8-15-14(10-13)20-18(22)19(2,3)11-26-15/h5-10,21H,11H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTFOXBZNMOKEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzoxazepine core with a sulfonamide group, characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O5 |
| Molecular Weight | 370.4 g/mol |
| CAS Number | 921583-53-1 |
The structure includes significant substituents that contribute to its biological activity, such as the 3,3-dimethyl and 4-oxo groups.
Antibacterial Activity
Research indicates that compounds similar to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) demonstrate notable antibacterial effects against a variety of Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that certain derivatives exhibit MIC values ranging from 0.004 to 0.03 mg/mL against sensitive strains like Enterobacter cloacae and Staphylococcus aureus .
- Comparison with Standard Antibiotics : The antibacterial activity of these compounds often exceeds that of standard antibiotics such as ampicillin and streptomycin by 10–50 fold .
Antifungal Activity
In addition to antibacterial properties, this compound also exhibits antifungal activity:
- Activity Spectrum : The most effective antifungal compounds in related studies showed MIC values between 0.004 and 0.06 mg/mL against fungi such as Trichoderma viride .
Structure-Activity Relationship (SAR)
The presence of specific functional groups in the compound significantly influences its biological activity. The SAR analysis reveals:
- Sulfonamide Group : Essential for antibacterial action.
- Benzoxazepine Core : Contributes to the compound's ability to interact with biological targets effectively.
- Dimethyl and Oxo Substituents : Enhance lipophilicity and potentially improve cell membrane penetration.
Case Studies
Several studies have explored the biological activity of compounds within this class:
- Study on Antibacterial Efficacy : A comparative analysis demonstrated that N-(3,3-dimethyl-4-oxo) derivatives showed superior efficacy against Bacillus cereus with MIC values around 0.015 mg/mL .
- Fungal Inhibition Study : Compounds exhibiting strong inhibition against Candida albicans were identified with IC50 values significantly lower than traditional antifungals .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogous Benzooxazepin Derivatives
The closest structural analog is N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide (CAS 922134-16-5). Key differences include:
- Substituents on the benzenesulfonamide group : The target compound has a 2-methoxy-5-methyl substitution, while the analog features 2,4-dimethoxy groups. Methoxy substitutions influence electronic properties and metabolic stability.
- Side chain on the oxazepin ring : The analog includes a 5-isopentyl group, which may enhance lipophilicity and membrane permeability compared to the target compound’s unsubstituted 5-position .
Table 1: Structural Comparison of Benzooxazepin Sulfonamides
| Property | Target Compound | CAS 922134-16-5 Analog |
|---|---|---|
| Molecular Formula | C₂₁H₂₄N₂O₅S (estimated) | C₂₄H₃₂N₂O₆S |
| Benzenesulfonamide Substitution | 2-methoxy-5-methyl | 2,4-dimethoxy |
| Oxazepin Substitution | 3,3-dimethyl | 3,3-dimethyl, 5-isopentyl |
| Molecular Weight | ~432.5 g/mol (estimated) | 476.6 g/mol |
| Potential Applications | Unknown (structural similarity suggests drug/agrochemical) | Unreported, likely similar to target |
Benzo-Fused Heterocycles with Sulfonamide Groups
Compounds like 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid derivatives () share a benzo-fused heterocycle but differ in ring size (oxazin vs. oxazepin).
Sulfonamide-Containing Pesticides and Pharmaceuticals
- Sulfentrazone (): A herbicide with a triazolone core and sulfonamide group. Unlike the target compound, sulfentrazone’s dichlorophenyl and triazolone moieties enhance herbicidal activity through protoporphyrinogen oxidase inhibition .
- Valdecoxib (): A COX-2 inhibitor with an isoxazole-linked sulfonamide.
Table 2: Functional Comparison with Other Sulfonamides
| Compound | Core Structure | Key Substitutions | Application |
|---|---|---|---|
| Target Compound | Benzooxazepin | 2-methoxy-5-methyl sulfonamide | Hypothetical drug/agrochemical |
| Sulfentrazone | Triazolone | Dichlorophenyl sulfonamide | Herbicide |
| Valdecoxib | Isoxazole | Methylphenyl sulfonamide | Anti-inflammatory |
Research Implications and Limitations
Future studies should prioritize:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
